4-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide
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Overview
Description
4-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide is an organic compound with the molecular formula C15H15Cl2N3O4S It is a derivative of benzenesulfonamide, characterized by the presence of chloro, nitro, and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro groups can produce a variety of functionalized derivatives .
Scientific Research Applications
4-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide
- 4-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide
Uniqueness
This compound is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C15H15Cl2N3O4S |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
4-chloro-N-[3-(4-chloro-2-nitroanilino)propyl]benzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2N3O4S/c16-11-2-5-13(6-3-11)25(23,24)19-9-1-8-18-14-7-4-12(17)10-15(14)20(21)22/h2-7,10,18-19H,1,8-9H2 |
InChI Key |
OIEZRABEOCPMGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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